![molecular formula C11H17N3O B1521325 [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol CAS No. 1152501-47-7](/img/structure/B1521325.png)

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Overview

Description

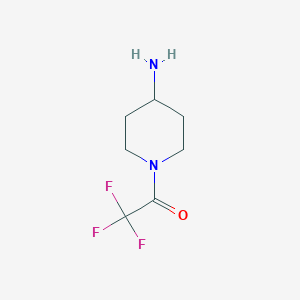

“[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol”, also known as APIM, is a chemical compound with potential applications in various fields of research. It has a molecular weight of 207.28 g/mol .

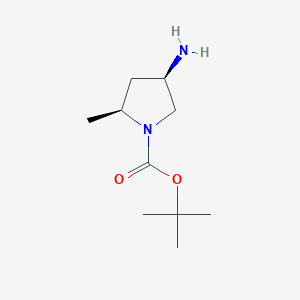

Molecular Structure Analysis

The IUPAC name for this compound is [1-(6-amino-3-pyridinyl)-4-piperidinyl]methanol . The InChI code is 1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.28 . It is a powder at room temperature .Scientific Research Applications

Methanol-Induced Retinal Toxicity

Optical Coherence Tomography (OCT) is instrumental in evaluating retinal edema and nerve fiber swelling in cases of methanol-induced retinal toxicity. In a documented case, OCT demonstrated significant retinal profile changes during the acute phase of methanol toxicity, highlighting its value in assessing the severity and temporal changes in the retinal profile due to methanol exposure (Fujihara, Kikuchi, & Kurimoto, 2006).

Methanol Exposure and Fatty Acid Methyl Esters

Methanol, as a component of certain alcoholic beverages and an endogenously formed product, may promote the synthesis of fatty acid methyl esters (FAMEs) in the blood. Increased concentrations of FAMEs were found in patients with liver dysfunction, suggesting a potential relationship between methanol exposure, FAMEs presence, and liver disease (Aleryani, Cluette-Brown, Khan, Hasaba, López de Heredia, & Laposata, 2005).

Methanol Exposure in Industrial Settings

Methanol exposure in industrial settings, such as during tank cleaning before methanol loading, can lead to acute toxicity. Protective measures and prompt treatment are crucial in such scenarios to prevent severe health consequences (Downie, Khattab, Malik, & Samara, 1992).

Transdermal Methanol Intoxication

Methanol intoxication can occur not only through ingestion but also through transdermal exposure, albeit rarely. Cases have been reported where traditional folk medicine practices involving the use of methylated spirits have led to severe methanol intoxication, emphasizing the need for public awareness and medical vigilance in such practices (Vural, 2019).

Safety and Hazards

The safety information available indicates that this compound is potentially dangerous. The hazard statements include H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXDPXRBTAEOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

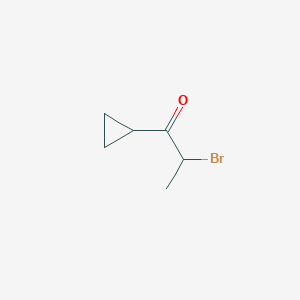

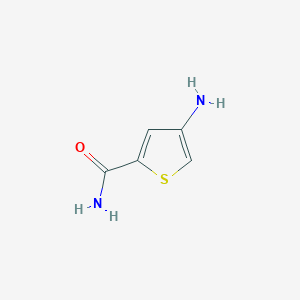

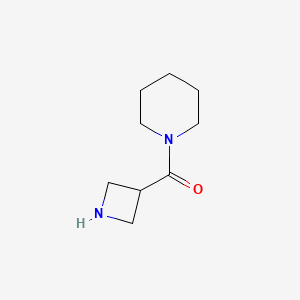

Retrosynthesis Analysis

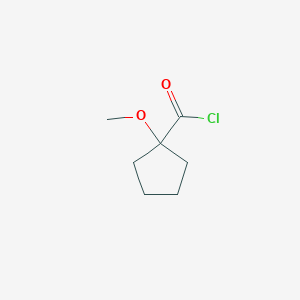

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)